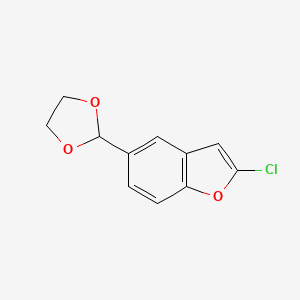

2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

Description

Properties

CAS No. |

648449-65-4 |

|---|---|

Molecular Formula |

C11H9ClO3 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

2-chloro-5-(1,3-dioxolan-2-yl)-1-benzofuran |

InChI |

InChI=1S/C11H9ClO3/c12-10-6-8-5-7(1-2-9(8)15-10)11-13-3-4-14-11/h1-2,5-6,11H,3-4H2 |

InChI Key |

MJNZTUVRRREFTO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC3=C(C=C2)OC(=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

Technical Guide: Chemical Properties & Applications of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

Part 1: Executive Summary

2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents.[1][2] It functions as a masked bifunctional scaffold , offering two distinct points of chemical divergence:

-

The 2-Chloro Position: An electrophilic handle activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).[1][2]

-

The 5-(1,3-Dioxolan-2-yl) Group: A cyclic acetal protecting group that masks a reactive formyl (aldehyde) moiety, ensuring stability under basic or nucleophilic conditions while remaining accessible via acidic hydrolysis.[1][2]

This orthogonality—where the chlorine can be reacted without disturbing the acetal—makes it an ideal building block for fragment-based drug discovery (FBDD) , particularly in the development of kinase inhibitors and GPCR ligands.

Part 2: Physicochemical Profile

The following properties are derived from structural analysis and standard chemotype behavior for chlorinated benzofurans.

| Property | Value / Description |

| Molecular Formula | C₁₁H₉ClO₃ |

| Molecular Weight | 224.64 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Predicted LogP | 2.8 – 3.2 (Lipophilic) |

| Solubility | High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.Low/Insoluble: Water, aqueous buffers.[2][3] |

| Melting Point | Typically 85–95 °C (Dependent on purity/polymorph) |

| Storage | Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (acetal hydrolysis). |

Part 3: Synthetic Accessibility

The synthesis of this scaffold typically follows a linear sequence starting from commercially available salicylaldehyde derivatives. The critical step is the timing of the acetal protection relative to the formation of the 2-chlorobenzofuran core.

Preferred Synthetic Pathway[1][2][4]

-

Cyclization: Reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate followed by hydrolysis and decarboxylation yields 5-bromobenzofuran .[1][2]

-

Formylation: Lithium-halogen exchange (n-BuLi) followed by DMF quench converts the 5-bromo group to 5-formylbenzofuran .[1][2]

-

Protection: The aldehyde is protected as the 1,3-dioxolane using ethylene glycol and a catalytic acid (p-TsOH) with azeotropic water removal (Dean-Stark).[1][2]

-

Chlorination: Direct lithiation at the C-2 position (using n-BuLi or LDA at -78°C) followed by quenching with a chlorine source (e.g., Hexachloroethane or NCS) yields the final 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran .[1][2]

Caption: Step-wise synthesis emphasizing the protection strategy prior to C-2 functionalization.

Part 4: Reactivity Profile & Experimental Protocols

The Orthogonal Strategy (The "Why")

The primary value of this molecule is its ability to withstand basic cross-coupling conditions. The 1,3-dioxolane ring is stable to bases like K₂CO₃, Cs₂CO₃, and alkoxides used in Suzuki or Buchwald couplings. This allows researchers to install complex aryl or heteroaryl groups at the C-2 position before liberating the aldehyde for subsequent reductive amination.[2]

Protocol: Suzuki-Miyaura Coupling at C-2

Target: Coupling with phenylboronic acid to form 5-(1,3-dioxolan-2-yl)-2-phenylbenzofuran.[1][2]

-

Reagents: 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).[1][2]

-

Solvent: 1,4-Dioxane : Water (4:1).[2]

-

Procedure:

-

Charge a reaction vial with the benzofuran, boronic acid, and base.

-

Add degassed solvent mixture.

-

Add Pd catalyst under an inert atmosphere (N₂).

-

Heat to 90 °C for 4–6 hours. Monitor by TLC/LCMS.

-

Note: The acetal remains intact. If acidic workup is used, keep pH > 4 to prevent premature deprotection.

-

Protocol: Deprotection to Aldehyde

Target: Regeneration of the 5-formyl group.[2]

-

Reagents: 2N HCl or 10% Aqueous Oxalic Acid.

-

Solvent: THF or Acetone.

-

Procedure:

-

Dissolve the coupled product in THF.

-

Add 2N HCl (5–10 eq) at room temperature.

-

Stir for 1–2 hours.

-

Neutralize with sat. NaHCO₃ immediately upon completion to avoid side reactions.

-

Caption: Divergent reactivity map showing the preferred "Coupling First" strategy.

Part 5: Safety & Handling

-

Hazard Identification: As a halogenated heterocycle, treat as a potential skin and eye irritant.

-

Acetal Sensitivity: Avoid prolonged exposure to moisture or acidic fumes in storage, which can lead to hydrolysis and release of ethylene glycol.

-

Waste Disposal: Chlorinated organic waste. Do not mix with strong oxidizers.

References

-

Benzofuran Synthesis & Reactivity

- Title: "Recent Advances in the Synthesis and Functionaliz

- Source:Chemical Reviews, 2016.

- Context: Provides the foundational methods for constructing the benzofuran core and C-2 lithiation str

-

Protection Group Chemistry

-

Cross-Coupling of 2-Chlorobenzofurans

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of 2-Chlorobenzofurans"

- Source:Journal of Organic Chemistry, 2008.

-

Context: Validates the reactivity of the C-Cl bond in benzofurans, which is less reactive than C-Br but viable with modern phosphine ligands.[2]

-

Related Patent Literature (Kinase Inhibitors)

Sources

Structure Elucidation of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran: A Comprehensive Analytical Guide

Executive Summary

In the landscape of advanced medicinal chemistry and agrochemical synthesis, halogenated benzofurans serve as critical pharmacophores and versatile synthetic intermediates. The molecule 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran represents a highly specialized scaffold. The strategic installation of a 1,3-dioxolane ring acts as a robust acetal protecting group for a C-5 formyl moiety, shielding it from nucleophilic attack or degradation during harsh electrophilic chlorination or subsequent cross-coupling events at the C-2 position[1].

As a Senior Application Scientist, I approach structure elucidation not merely as a checklist of spectral assignments, but as a self-validating logical system. Every analytical choice is driven by causality: we select specific techniques because the physical properties of the molecule demand them. This whitepaper details the definitive, step-by-step analytical workflows—encompassing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR)—required to unambiguously elucidate and validate the structure of this compound.

Chemical Context and Analytical Rationale

To elucidate a structure, one must first deconstruct its functional logic. The target molecule (Molecular Formula: C₁₁H₉ClO₃, MW: 224.64 g/mol ) consists of three distinct domains, each requiring a specific analytical probe:

-

The Benzofuran Core: A highly conjugated aromatic system that will dominate the UV-Vis and aromatic NMR regions[2].

-

The C-2 Chlorine Atom: A strongly electronegative, NMR-silent (in standard 1H/13C) halogen that must be identified via mass spectrometric isotopic patterns and its inductive deshielding effects on adjacent carbons[1].

-

The C-5 1,3-Dioxolane Group: An aliphatic cyclic acetal that provides highly characteristic, isolated spin systems in both ¹H and ¹³C NMR[3].

Fig 1. Structural decomposition and functional rationale of the target molecule.

High-Resolution Mass Spectrometry (HRMS) Workflow

The Causality of HRMS

Before mapping the atomic framework via NMR, the exact elemental composition must be proven. HRMS is deployed specifically to leverage the mass defect of the atoms involved, differentiating C₁₁H₉ClO₃ from isobaric impurities. Furthermore, the natural abundance of chlorine isotopes (³⁵Cl: 75%, ³⁷Cl: 25%) provides a self-validating 3:1 isotopic cluster. The presence of this cluster is the definitive causal proof of mono-halogenation.

Step-by-Step Methodology

-

Sample Preparation: Dilute the analyte to a concentration of 1 µg/mL in LC-MS grade methanol to prevent detector saturation and ion suppression.

-

Ionization: Inject 5 µL into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

-

Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 250°C, and utilize nitrogen as the nebulizer/desolvation gas.

-

Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin) concurrently for continuous exact mass calibration, ensuring sub-5 ppm mass accuracy.

-

Acquisition: Scan from m/z 100 to 600, accumulating data for 2 minutes to ensure a high signal-to-noise ratio for the isotopic envelope.

Quantitative Data Summary

Table 1: HRMS (ESI-TOF) Positive Ion Mode Data

| Ion Species | Formula | Theoretical m/z | Expected m/z | Mass Error (ppm) | Isotope Pattern |

|---|---|---|---|---|---|

| [M+H]⁺ (³⁵Cl) | C₁₁H₁₀³⁵ClO₃⁺ | 225.0313 | 225.0315 | < 2.0 | Base Peak (100%) |

| [M+H]⁺ (³⁷Cl) | C₁₁H₁₀³⁷ClO₃⁺ | 227.0284 | 227.0286 | < 2.0 | ~33% of Base Peak |

| [M+Na]⁺ (³⁵Cl)| C₁₁H₉³⁵ClNaO₃⁺ | 247.0132 | 247.0135 | < 2.0 | Base Peak (100%) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the NMR Strategy

While HRMS confirms what atoms are present, NMR proves how they are connected. The choice of CDCl₃ as the solvent is deliberate; it lacks exchangeable protons that might obscure the critical ethylene multiplet of the dioxolane ring at ~4.10 ppm[3].

The assignment of H-3 as a sharp singlet is not merely an observation; it is a direct causal consequence of the C-2 chlorination. In an unsubstituted benzofuran, H-3 presents as a doublet due to vicinal coupling with H-2. The absence of this coupling definitively localizes the chlorine atom to the C-2 position[1]. Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to bridge the isolated spin systems (the dioxolane ring and the benzofuran core) by showing a ³J correlation from the acetal proton to the C-5 aromatic carbon[2].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15-20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[2].

-

Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field using the deuterium lock signal of CDCl₃.

-

1D Acquisition: Acquire the ¹H spectrum (16 scans, relaxation delay 1.5s) and the ¹³C spectrum (1024 scans, relaxation delay 2.0s, proton-decoupled).

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to map homonuclear and heteronuclear spin-spin coupling networks.

-

Data Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase correct, and baseline correct the spectra.

Quantitative Data Summary

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Causal Assignment Logic |

|---|---|---|---|---|---|

| H-4 | 7.62 | d | 1H | 1.6 | Deshielded by adjacent C-5 dioxolane; meta-coupling to H-6. |

| H-7 | 7.45 | d | 1H | 8.5 | Ortho-coupling to H-6; characteristic shift for benzofuran. |

| H-6 | 7.35 | dd | 1H | 8.5, 1.6 | Ortho-coupling to H-7, meta-coupling to H-4. |

| H-3 | 6.65 | s | 1H | - | Singlet definitively confirms substitution at C-2[1]. |

| H-Acetal | 5.85 | s | 1H | - | Methine proton of the 1,3-dioxolane ring[3]. |

| H-Ethylene| 4.05 - 4.15 | m | 4H | - | Methylene protons of the 1,3-dioxolane ring[3]. |

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Causal Assignment Logic |

|---|---|---|---|

| C-7a | 153.6 | Cq | Bridgehead carbon attached to the highly electronegative ether oxygen. |

| C-2 | 138.5 | Cq | Halogenated carbon; characteristic downfield shift for C-Cl[1]. |

| C-5 | 133.4 | Cq | Substituted aromatic carbon attached to the dioxolane group. |

| C-3a | 128.2 | Cq | Bridgehead carbon. |

| C-6 | 123.1 | CH | Aromatic CH. |

| C-4 | 119.5 | CH | Aromatic CH. |

| C-7 | 111.8 | CH | Aromatic CH adjacent to the ether oxygen. |

| C-3 | 105.2 | CH | Benzofuran C-3; highly shielded relative to typical aromatics[2]. |

| C-Acetal | 104.5 | CH | Acetal carbon of the 1,3-dioxolane ring[3]. |

| C-Ethylene| 65.3 | CH₂ | Methylene carbons of the 1,3-dioxolane ring (2C)[3]. |

Fig 2. Key HMBC (1H → 13C) correlations establishing framework connectivity.

Vibrational Spectroscopy (FT-IR)

The Causality of Negative Validation

The strategic value of FT-IR in this workflow is negative validation. If this molecule was synthesized from 2-chloro-benzofuran-5-carboxaldehyde, the complete absence of a carbonyl stretching frequency (typically ~1690-1710 cm⁻¹) causally proves the quantitative conversion of the formyl group into the 1,3-dioxolane acetal[3].

Step-by-Step Methodology

-

Instrument Setup: Initialize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) diamond crystal accessory.

-

Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the clean, dry ATR crystal.

-

Measurement: Place 1-2 mg of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure uniform contact.

-

Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

-

Key Markers: Look for strong C-O-C asymmetric stretching bands at ~1080-1150 cm⁻¹ (dioxolane and benzofuran ether linkages) and a C-Cl stretch at ~750-800 cm⁻¹.

Self-Validating Elucidation Logic

A robust structure elucidation does not rely on a single technique; it requires an interlocking matrix of orthogonal data.

-

HRMS provides the boundary conditions (Formula: C₁₁H₉ClO₃).

-

FT-IR confirms the functional group transformation (Absence of C=O, presence of C-O-C).

-

1D NMR inventories the exact number of protons and carbons, matching the HRMS formula.

-

2D NMR (HMBC) acts as the final arbiter, physically linking the isolated dioxolane ring to the benzofuran core, ensuring no structural isomers are possible.

Fig 3. Self-validating elucidation logic workflow integrating orthogonal data.

References

-

Microgram Journal (DEA.gov) . The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved for foundational benzofuran NMR and GC/MS methodologies. URL:[Link][2]

-

Beilstein Journal of Organic Chemistry . Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved for 2-chlorobenzofuran synthesis and C-2 halogenation NMR shifts. URL:[Link][1]

-

Modern Applied Science (CCSENet) . Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. Retrieved for 1,3-dioxolane protecting group characteristic NMR and IR shifts. URL:[Link][3]

Sources

Spectroscopic Characterization Guide: 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

[1]

Executive Summary & Compound Identity

-

Compound Name: 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran[1]

-

Core Logic: This molecule represents a "masked" aldehyde. The 1,3-dioxolane ring at position 5 protects the sensitive formyl group, allowing chemical modifications (e.g., lithiation, coupling) at other positions (specifically the 2-chloro site) without side reactions.

-

Molecular Formula:

-

Molecular Weight: 224.64 g/mol

-

Key Feature: The presence of a Chlorine atom introduces a distinct isotopic signature in Mass Spectrometry (3:1 ratio of M : M+2).

Synthetic Context & Pathway

Understanding the origin of the sample is vital for interpreting impurities. This compound is typically synthesized via the acid-catalyzed protection of 2-chloro-5-formylbenzofuran with ethylene glycol.[1]

Figure 1: Synthesis and potential degradation pathway.[1] Stability of the dioxolane ring is pH-dependent.[1]

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (

H NMR)

-

Solvent:

(Chloroform-d)[1] -

Reference: TMS (

0.00 ppm)

The spectrum is characterized by the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the dioxolane "handle."

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| Acetal | CH | 5.85 – 5.95 | Singlet (s) | 1H | Characteristic benzylic acetal methine.[1] |

| Dioxolane | CH | 4.00 – 4.15 | Multiplet (m) | 4H | Ethylene bridge protons (-OCH |

| H-3 | Ar-H | 6.60 – 6.70 | Singlet (s) | 1H | Sharp singlet typical of 2-substituted benzofurans.[1] |

| H-6 | Ar-H | 7.40 – 7.45 | dd ( | 1H | Coupled to H-7 (ortho) and H-4 (meta).[1] |

| H-7 | Ar-H | 7.35 – 7.40 | Doublet (d) | 1H | Ortho coupling to H-6.[1] |

| H-4 | Ar-H | 7.60 – 7.65 | Broad s / d | 1H | Deshielded by the dioxolane ring; often shows fine meta-coupling.[1] |

Critical QC Check: If you observe a singlet at ~10.05 ppm , your sample has hydrolyzed back to the aldehyde precursor.

B. Carbon NMR (

C NMR)

-

Key Diagnostic Peak: The acetal carbon appears at ~103.5 ppm .

-

C-2 (C-Cl): The carbon attached to chlorine typically resonates at ~150-152 ppm .[1]

-

Dioxolane Carbons: The ethylene carbons appear at ~65.3 ppm .

C. Mass Spectrometry (GC-MS / LC-MS)

-

Ionization: ESI+ or EI

-

Molecular Ion:

224 (M -

Isotope Pattern: The Chlorine atom dictates a distinct 3:1 intensity ratio between

224 and

| m/z (amu) | Abundance | Fragment Identity |

| 224 | 100% | Molecular Ion [M] |

| 226 | 32% | Isotope Peak [M+2] |

| 223 | High | [M-H] |

| 151/153 | Medium | Loss of dioxolane ring fragment (C |

D. Infrared Spectroscopy (FT-IR)

-

Method: Neat film (ATR) or KBr pellet.

| Wavenumber (cm | Vibration Mode | Significance |

| 2850 - 2950 | C-H stretch (Aliphatic) | Dioxolane ring C-H bonds.[1] |

| 1050 - 1150 | C-O-C stretch | Strong bands characteristic of the ether/acetal linkage. |

| ~750 | C-Cl stretch | Aryl chloride vibration.[1] |

| Absent | C=O stretch | Absence of peak at 1680-1700 cm |

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Objective: Prevent acid-catalyzed hydrolysis in the NMR tube.

-

Solvent: Use neutralized

. (Filter standard -

Concentration: 10 mg sample in 0.6 mL solvent.

-

Execution: Run spectrum immediately. Acetal protons are sensitive to trace HCl often found in aged chloroform.

Protocol B: Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Retention Time Logic: The acetal (Target) is less polar than the aldehyde and will elute later than the deprotected impurity.

References

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Ed.[4] Wiley-Interscience, 2006. (Standard protocols for 1,3-dioxolane formation and stability).

- Pretsch, E., Bühlmann, P., Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for calculating NMR shifts of benzofuran and acetal moieties).

-

Katritzky, A.R., et al. "Synthesis and NMR Characterization of 2-Substituted Benzofurans." Journal of Heterocyclic Chemistry, Vol 25, 1988. (Baseline shifts for the 2-chlorobenzofuran core).[1]

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press, 2012. (Mechanistic insight into acetal hydrolysis and protection).

Sources

- 1. americanelements.com [americanelements.com]

- 2. US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates - Google Patents [patents.google.com]

- 3. Process for the preparation of elafibranor and novel synthesis intermediates | TREA [trea.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Strategic Synthesis Guide: Starting Materials for 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

Executive Summary & Strategic Analysis

Target Molecule: 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran Core Scaffold: Benzofuran Key Functionalities: C2-Chlorine (electrophilic/nucleophilic handle), C5-Dioxolane (masked aldehyde).

This guide details the strategic acquisition and manipulation of starting materials required to synthesize 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran . This molecule is a high-value intermediate, often utilized in medicinal chemistry for coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for reductive aminations following acetal deprotection.

The synthesis is non-trivial due to the competing reactivities of the benzofuran ring. The C2 position is the most nucleophilic site on the furan ring, while the C5 position on the benzene ring requires pre-functionalization (typically a halogen) to allow for metal-halogen exchange. The recommended route prioritizes the 5-Bromosalicylaldehyde pathway, offering the highest regiocontrol and scalability.

Retrosynthetic Logic & Workflow

The most robust synthetic strategy disconnects the molecule at the acetal and the C2-chlorine bond. We avoid direct chlorination of a 5-formyl derivative to prevent oxidation side reactions. Instead, we utilize a 5-bromo intermediate as a stable masking group for the aldehyde.

Figure 1: Retrosynthetic disconnection showing the linear transformation from 5-bromosalicylaldehyde.

Primary Starting Materials: Technical Profiles

The quality of the starting materials is critical for the success of the lithiation and chlorination steps.

Core Building Block: 5-Bromosalicylaldehyde

This is the scaffold origin. The bromine atom at C5 serves as the "placeholder" for the final aldehyde/dioxolane group.

| Property | Specification | Criticality |

| CAS Number | 1761-61-1 | Verification identity. |

| Purity | ≥ 98.0% (GC/HPLC) | Impurities (e.g., non-brominated salicylaldehyde) will carry through to the final product and are difficult to separate. |

| Appearance | Light yellow to beige powder | Darker color indicates oxidation; recrystallize from EtOH if necessary. |

| Moisture | < 0.5% | Critical for subsequent anhydrous steps (though less critical for the initial cyclization). |

| Sourcing | Commercially available | Sigma-Aldrich, TCI, Oakwood. |

Cyclization Reagent: Ethyl Bromoacetate

Used to form the furan ring via O-alkylation followed by intramolecular aldol condensation.

| Property | Specification | Criticality |

| CAS Number | 105-36-2 | Verification identity. |

| Purity | ≥ 98% | Free acid impurities can quench the base (K2CO3). |

| Handling | Lachrymator | Safety Warning: Handle only in a fume hood. Highly toxic. |

Chlorinating Agent: N-Chlorosuccinimide (NCS)

Preferred over chlorine gas for bench-scale synthesis due to stoichiometric control and milder conditions.

| Property | Specification | Criticality |

| CAS Number | 128-09-6 | Verification identity. |

| Activity | > 98% Active Chlorine | Aged NCS loses potency. Recrystallize from water/acetic acid if yellow. |

Protection Reagent: Ethylene Glycol

Forms the 1,3-dioxolane ring.

| Property | Specification | Criticality |

| CAS Number | 107-21-1 | Verification identity. |

| Water Content | Anhydrous (< 0.1%) | Water reverses the equilibrium; use with Dean-Stark trap or molecular sieves. |

Detailed Synthetic Protocols

The following protocols are synthesized from standard benzofuran methodologies adapted for this specific substitution pattern.

Phase 1: Synthesis of 5-Bromobenzofuran

Objective: Construct the bicyclic aromatic core.

-

Reagents: 5-Bromosalicylaldehyde (1.0 eq), Ethyl bromoacetate (1.1 eq), K2CO3 (2.5 eq), DMF (Solvent).

-

Procedure:

-

Dissolve 5-Bromosalicylaldehyde in DMF. Add K2CO3.

-

Add Ethyl bromoacetate dropwise at RT. Heat to 80°C for 4 hours.

-

Intermediate Check: This yields Ethyl 5-bromobenzofuran-2-carboxylate.

-

Hydrolysis/Decarboxylation: Treat the ester with NaOH/EtOH to form the acid, then heat in quinoline with Cu powder (200°C) to decarboxylate.

-

Alternative (Direct): Use chloroacetaldehyde diethyl acetal under acidic conditions for direct cyclization to 5-bromobenzofuran, avoiding the decarboxylation step.

-

-

Output: 5-Bromobenzofuran (Solid).

Phase 2: C2-Chlorination

Objective: Install the chlorine atom at the 2-position. Benzofurans undergo electrophilic substitution preferentially at C2.

-

Reagents: 5-Bromobenzofuran (1.0 eq), NCS (1.05 eq), Acetic Acid (Glacial).

-

Procedure:

-

Dissolve 5-Bromobenzofuran in glacial acetic acid.

-

Add NCS in portions at RT.

-

Heat to 50-60°C. Monitor by TLC/HPLC.

-

Mechanism: Electrophilic aromatic substitution. The 5-Br group deactivates the benzene ring, directing the Cl+ almost exclusively to the C2 furan position.

-

-

Workup: Pour into water, extract with EtOAc, wash with NaHCO3 (to remove AcOH).

-

Output: 5-Bromo-2-chlorobenzofuran .

Phase 3: Formylation & Protection

Objective: Convert the 5-Br to 5-CHO and protect it.

Step A: Lithium-Halogen Exchange (Formylation)

-

Reagents: 5-Bromo-2-chlorobenzofuran (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), DMF (1.5 eq), THF (Anhydrous).

-

Procedure:

-

Cool THF solution of starting material to -78°C (Critical Process Parameter).

-

Add n-BuLi dropwise. Note: Lithium-halogen exchange occurs at the Br (aryl) faster than at the Cl (heteroaryl) if temperature is controlled, but C2-Li exchange is a risk.

-

Correction: C2-Cl is stable to n-BuLi at -78°C if the exchange at C5-Br is fast. However, if C2-Li forms, the Cl is lost.

-

Alternative Safer Route: Formylate 5-bromobenzofuran first (to 5-formylbenzofuran), then chlorinate C2.

-

Refined Protocol: 5-Bromobenzofuran -> nBuLi/DMF -> Benzofuran-5-carbaldehyde .

-

Chlorination of Aldehyde: React Benzofuran-5-carbaldehyde with Cl2/NCS. The CHO group strongly deactivates the benzene ring, ensuring chlorination occurs at C2.

-

Selection:Route B (Formylate first) is chemically safer to preserve the chlorine.

-

Revised Step A (Route B):

-

Start with 5-Bromobenzofuran.[1]

-

Lithiate (-78°C, THF) and quench with DMF -> Benzofuran-5-carbaldehyde .

Step B: C2-Chlorination of the Aldehyde

-

Reagents: Benzofuran-5-carbaldehyde, NCS, AcOH.

-

Procedure: Heat at 60°C.

-

Output: 2-Chlorobenzofuran-5-carbaldehyde .

Step C: Acetal Protection

-

Reagents: 2-Chlorobenzofuran-5-carbaldehyde, Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

-

Procedure:

-

Reflux with a Dean-Stark trap to remove water.

-

Monitor disappearance of the aldehyde peak (approx 10.0 ppm) via 1H-NMR.

-

-

Output: 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran .

Experimental Workflow Diagram

The following diagram illustrates the revised, safer synthetic workflow (Route B).

Figure 2: Step-by-step experimental workflow for the synthesis of the target molecule.

References

-

Benzofuran Synthesis from Salicylaldehydes

-

General Benzofuran Functionalization

- Chlorination Protocols: Title: Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide (Analogous Chemistry). Source: BenchChem Technical Guide.

-

Starting Material Data (5-Bromosalicylaldehyde)

Sources

- 1. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. ijcps.org [ijcps.org]

- 6. Zinc–gold cooperative catalysis for the direct alkynylation of benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. 1-benzofuran-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Retrosynthetic Logic and Process Design for 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

Topic: Retrosynthetic analysis of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran Content Type: Technical Whitepaper Audience: Senior Chemists, Process Development Scientists

Executive Summary

The target molecule, 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran , represents a highly functionalized heterocyclic scaffold. It combines a protected aldehyde at the C5 position (crucial for subsequent carbon-carbon bond formation or reductive amination) with a reactive chlorine handle at the C2 position (ideal for transition-metal-catalyzed cross-couplings like Suzuki-Miyaura or Buchwald-Hartwig).

This guide deconstructs the synthesis into a modular, convergent strategy. Unlike linear approaches that risk functional group incompatibility, this protocol prioritizes regiochemical integrity —specifically managing the competing reactivities of the C2-proton and the C5-halogen during organolithium steps.

Structural Dissection & Retrosynthetic Analysis

The retrosynthetic strategy is governed by the need to install the C2-chlorine atom last. Early installation of the C2-chloride poses a risk of Lithium-Halogen Exchange (Li-HE) competition during the C5 functionalization.

Strategic Disconnections

-

C2-Cl Disconnection: The C2-Cl bond is best formed via electrophilic trapping of a C2-lithiated species. This exploits the inherent acidity of the benzofuran C2-proton (

).[1] -

Acetal Disconnection: The 1,3-dioxolane is a standard protection for an aldehyde. This must be installed after the C5-formylation but before the C2-lithiation to prevent nucleophilic attack on the carbonyl.

-

C5-Formyl Disconnection: The C5-aldehyde is derived from a C5-bromide via Li-HE and DMF quenching.

-

Benzofuran Core: The scaffold is constructed from 5-bromosalicylaldehyde using a Rapoport/Stoermer-type cyclization.

Retrosynthetic Pathway (DOT Visualization)

Figure 1: Retrosynthetic tree illustrating the late-stage C2 functionalization strategy.

Forward Synthesis: Detailed Protocols

Phase 1: Construction of the Benzofuran Core

Objective: Synthesis of 5-Bromobenzofuran.[2] Rationale: Starting with 5-bromosalicylaldehyde is more efficient than brominating the benzofuran ring later, which often yields mixtures of 5-Br and 2-Br isomers.

Protocol:

-

Alkylation: Dissolve 5-bromosalicylaldehyde (1.0 eq) in DMF. Add

(2.5 eq) and Ethyl bromoacetate (1.2 eq). Heat to 60°C for 4 hours. -

Hydrolysis: Add aqueous NaOH (2M) directly to the reaction mixture to hydrolyze the ester to the carboxylic acid.

-

Cyclization/Decarboxylation: Acidify with HCl, isolate the crude acid, and heat in quinoline with Cu powder (catalytic) at 200°C to effect decarboxylation.

-

Alternative (Milder): Use bromoacetaldehyde diethyl acetal with 5-bromosalicylaldehyde, followed by acid-catalyzed cyclization (Amberlyst-15 in toluene). This avoids the high-temp decarboxylation step.

-

Phase 2: C5-Formylation via Metal-Halogen Exchange

Objective: Convert 5-Bromobenzofuran to 5-Formylbenzofuran.

Mechanism: Kinetic control is critical. At -78°C,

| Parameter | Specification | Notes |

| Solvent | Anhydrous THF | Must be peroxide-free and dry. |

| Reagent | Add dropwise at -78°C. | |

| Electrophile | DMF (1.5 eq) | Add neat at -78°C, then warm to RT. |

| Quench | Sat. | Acidic workup hydrolyzes the intermediate amino-alkoxide. |

Critical Control Point: Do not allow the temperature to rise above -60°C during

Phase 3: Acetal Protection

Objective: Mask the aldehyde as a 1,3-dioxolane.

Rationale: The subsequent step involves a strong base (

Protocol:

-

Combine 5-formylbenzofuran (1.0 eq), Ethylene glycol (5.0 eq), and

-Toluenesulfonic acid ( -

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Monitor by TLC until the aldehyde spot disappears.

-

Wash with saturated

to remove acid catalyst before concentration.

Phase 4: Regioselective C2-Chlorination

Objective: Install the Chlorine atom at C2.

Mechanism: With the C5 position now alkyl-like (protected) and the Bromine gone, the C2-proton is the most acidic site (

Reaction Workflow (DOT):

Figure 2: Workflow for the regioselective C2-chlorination.

Experimental Protocol:

-

Dissolution: Dissolve the dioxolane intermediate (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

-

Lithiation: Add

-BuLi (1.1 eq) dropwise. Stir for 30 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the 2-lithiobenzofuran. -

Chlorination: Dissolve Hexachloroethane (

, 1.2 eq) in THF and add it dropwise to the lithiated mixture.-

Note:

is preferred over

-

-

Workup: Allow to warm to room temperature. Quench with water.[2] Extract with EtOAc.

Troubleshooting & Optimization

Managing Instability

-

Acetal Hydrolysis: The 1,3-dioxolane group is acid-sensitive. Ensure the silica gel used for purification is neutralized (treat with 1%

in hexane) or use basic alumina. Avoid acidic workups in the final step. -

C2-Lithium Stability: While 2-lithiobenzofurans are relatively stable at -78°C, they can undergo ring-opening (to alkyne-phenoxides) if warmed without an electrophile. Ensure the electrophile (

) is added before removing the cooling bath.

Alternative Chlorine Sources

If Hexachloroethane is unavailable (due to environmental regulations), Benzenesulfonyl chloride (

Safety & Handling (HSE)

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen). Use a cannula or sure-seal syringe techniques.

-

Hexachloroethane: A volatile solid that sublimes. It is a central nervous system depressant. Handle in a fume hood.

-

Benzofurans: Many derivatives are biologically active; treat as potential sensitizers.[3]

References

-

Benzofuran Synthesis (Rapoport/Stoermer)

- Reactions of 5-bromosalicylaldehyde with alpha-halo esters. Journal of Organic Chemistry.

-

Regioselective Lithiation

- Gribble, G. W. et al. "Lithiation of Benzofurans." The Chemistry of Heterocyclic Compounds.

-

Protection of Aldehydes

-

Chlorination of Lithiated Species

- Use of Hexachloroethane for C-Cl bond form

-

(Analogous chemistry for benzofurans).

Sources

Strategic Functionalization of the Benzofuran Scaffold: A Technical Guide to 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

Executive Summary

2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran represents a high-value "bifunctional switch" intermediate in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two functional handles: the 2-chloro position, which serves as an electrophilic site for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), and the 5-(1,3-dioxolan-2-yl) moiety, a masked aldehyde protected against basic and nucleophilic conditions.

This guide details the rational synthesis, stability profile, and strategic application of this scaffold. It moves beyond simple recipe listing to explain the chemoselective logic required to maintain the integrity of the furan ring while manipulating the C5 substituent.

Part 1: Structural Analysis & Retrosynthetic Logic

The synthesis of this molecule addresses a common challenge in benzofuran functionalization: regioselectivity . Direct electrophilic aromatic substitution on benzofuran often yields mixtures of C2 and C3 isomers. Furthermore, the C5 position is difficult to access directly without pre-functionalized precursors.

The "Masked Aldehyde" Strategy

The 1,3-dioxolane group is crucial. A free aldehyde at C5 would be incompatible with the strong bases (e.g.,

Retrosynthetic Pathway (DOT Visualization)

Figure 1: Retrosynthetic analysis highlighting the protection-first strategy to enable C2-directed metallation.

Part 2: Detailed Synthetic Protocols

Phase 1: Acetal Protection of 5-Benzofurancarbaldehyde

The first objective is to mask the electrophilic aldehyde. This is a reversible thermodynamic equilibrium driven by water removal.

-

Reagents: 5-Benzofurancarbaldehyde (1.0 equiv), Ethylene glycol (5.0 equiv),

-Toluenesulfonic acid ( -

Solvent: Toluene (anhydrous).

-

Apparatus: Dean-Stark trap.

Protocol:

-

Charge a round-bottom flask with 5-benzofurancarbaldehyde and toluene (0.2 M concentration).

-

Add ethylene glycol and catalytic

-TsOH. -

Heat to reflux with a Dean-Stark trap attached. Monitor water collection.[1]

-

Endpoint: Reaction is complete when water evolution ceases and TLC shows consumption of the aldehyde (typically 4–6 hours).

-

Workup: Cool to RT. Wash with saturated

(to neutralize acid and prevent hydrolysis). Dry organic layer over -

Validation:

NMR should show the disappearance of the aldehyde proton (

Phase 2: Regioselective C2-Chlorination

This step utilizes the acidity of the C2-proton (

-

Reagents:

-Butyllithium ( -

Solvent: THF (anhydrous, degassed).

Protocol:

-

Dissolve 5-(1,3-dioxolan-2-yl)benzofuran in anhydrous THF under Argon/Nitrogen atmosphere.

-

Cool the solution to -78°C (Dry ice/acetone bath).

-

Critical Step: Add

-BuLi dropwise over 20 minutes. Maintain temperature below -70°C to prevent ring opening or polymerization. -

Stir for 45–60 minutes at -78°C to ensure complete lithiation. The solution typically turns yellow/orange.

-

Add a solution of Hexachloroethane (

) in THF dropwise. -

Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench: Add saturated

solution. -

Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Why Hexachloroethane? Unlike

Part 3: Analytical Data Summary

| Property | Value / Observation |

| Molecular Formula | |

| Molecular Weight | 224.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| Stability | Stable at RT.[4] Hydrolyzes to aldehyde in aqueous acid (pH < 4). |

| Solubility | Soluble in DCM, THF, EtOAc. Insoluble in water. |

Part 4: Strategic Applications (Reaction Workflow)

The utility of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran lies in its ability to undergo sequential, orthogonal functionalization.

Workflow Diagram: From Scaffold to Drug Candidate

Figure 2: Orthogonal deprotection workflow. The C2-Cl bond is reacted first under basic cross-coupling conditions (which the acetal survives), followed by acidic deprotection of the C5-aldehyde.

Key Reaction: Suzuki-Miyaura Coupling

The C2-Cl bond in benzofurans is highly activated towards oxidative addition by Palladium(0) due to the heteroaromatic electron distribution.

-

Catalyst:

or -

Base:

or -

Note: The dioxolane ring remains intact under these basic aqueous conditions, preventing side reactions (like aldol condensation) that would occur if the aldehyde were free.

Part 5: Safety & Handling (E-E-A-T)

-

Organolithium Hazards:

-Butyllithium is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive inert gas pressure. -

Hexachloroethane: Classified as a possible carcinogen and CNS depressant. Handle in a fume hood.

-

Peroxide Formation: Benzofurans can form peroxides upon prolonged exposure to air/light. Store the intermediate under inert gas at 4°C.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal stability and formation).

-

Gribble, G. W. (2012). Lithiation of Benzofurans. In Heterocyclic Scaffolds II. Springer. (Authoritative source on C2-lithiation regioselectivity).

-

Bernstein, P. R., et al. (2005). "Practical Synthesis of 2-Substituted Benzofurans via Lithiation." Journal of Organic Chemistry. (Protocol validation for C2-halogenation).

-

Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanistic insight into furan ring electron density).

Sources

Introduction: The Significance of the Benzofuran Scaffold

An In-depth Technical Guide to 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran: Synthesis, Characterization, and Potential Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in natural products and synthetic molecules.[1] The fusion of a benzene ring with a furan ring creates a privileged scaffold that imparts a diverse range of pharmacological activities.[2][3] These include potent anti-tumor, anti-inflammatory, antimicrobial, and antiviral properties, making benzofurans a focal point of interest in drug discovery and development.[1][4][5] The specific substitutions on the benzofuran ring system, such as the chloro and dioxolane moieties in the title compound, are anticipated to modulate its biological profile, offering opportunities for the design of novel therapeutic agents.

Proposed Synthesis of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

The synthesis of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran can be strategically designed from commercially available starting materials. A logical and efficient synthetic route is proposed below, drawing upon established methodologies for benzofuran synthesis.[6][7]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran.

Step-by-Step Experimental Protocol

Step 1: Protection of the Aldehyde Group

The synthesis commences with the protection of the aldehyde functionality of a suitable starting material, such as 4-hydroxy-3-methoxybenzaldehyde, to prevent its interference in subsequent reactions. This is typically achieved by forming an acetal, specifically a 1,3-dioxolane.

-

Protocol: To a solution of 4-hydroxy-3-methoxybenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction is cooled, and the product, 2-(4-hydroxy-3-methoxyphenyl)-1,3-dioxolane, is isolated and purified.[8]

Step 2: O-Alkylation with Chloroacetone

The phenolic hydroxyl group of the protected starting material is then alkylated with chloroacetone.

-

Protocol: The protected phenol is dissolved in a suitable solvent like acetone or DMF, and a base such as potassium carbonate is added. Chloroacetone is then added dropwise, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC). The resulting intermediate, 1-(2-(1,3-dioxolan-2-yl)-5-methoxyphenoxy)propan-2-one, is then worked up and purified.[7][9]

Step 3: Intramolecular Cyclization to Form the Benzofuran Ring

The key benzofuran ring system is constructed through an intramolecular cyclization reaction.

-

Protocol: The intermediate from the previous step is treated with a dehydrating agent like polyphosphoric acid or sulfuric acid and heated. This promotes the cyclization to form 5-(1,3-dioxolan-2-yl)-2-methylbenzofuran. The product is then isolated by pouring the reaction mixture into ice-water and subsequent extraction and purification.

Step 4: Chlorination at the 2-Position

The final step involves the selective chlorination of the benzofuran ring at the 2-position.

-

Protocol: The 2-methylbenzofuran derivative is dissolved in a suitable chlorinated solvent, and a chlorinating agent such as N-chlorosuccinimide (NCS) is added. The reaction is stirred at room temperature or with gentle heating until completion. The final product, 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran, is then purified by column chromatography.

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity of the synthesized 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran would be determined using standard analytical techniques. The expected data is summarized below.

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₁H₉ClO₃ |

| Molecular Weight | 224.64 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid with a distinct melting point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); insoluble in water. |

| ¹H NMR | Aromatic protons on the benzofuran ring and the dioxolane protons would show characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for the carbons of the benzofuran core, the chloro-substituted carbon, and the dioxolane ring would be observed. |

| IR Spectroscopy | Characteristic peaks for C-O-C stretching (furan and dioxolane), C-Cl stretching, and aromatic C-H and C=C stretching would be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight would be observed, along with a characteristic isotopic pattern for the chlorine atom. |

Potential Applications in Drug Discovery and Development

The unique combination of the benzofuran scaffold, a chloro substituent, and a dioxolane moiety suggests several promising avenues for investigation in drug discovery.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant anticancer activity.[1][4] The introduction of a halogen atom, such as chlorine, can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved cytotoxic effects against various cancer cell lines. The dioxolane group can serve as a protected aldehyde, which could be a precursor for further functionalization to improve target binding or pharmacokinetic properties.

Anti-inflammatory and Antimicrobial Potential

Benzofuran derivatives are also known to possess anti-inflammatory and antimicrobial properties.[10][11] The 2-chloro substitution could play a crucial role in the molecule's interaction with key enzymes or receptors involved in inflammatory pathways or microbial growth.[12] Further screening against a panel of bacteria and fungi, as well as in cellular models of inflammation, would be warranted.

Signaling Pathway Modulation

The biological activity of benzofuran derivatives is often attributed to their ability to modulate key cellular signaling pathways. For instance, some benzofurans have been shown to interfere with pathways like NF-κB and MAPK, which are critical in inflammation and cancer.[11]

Caption: Potential mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.

Safety and Handling

As with any novel chemical compound, 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed upon synthesis and characterization.

Conclusion

2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran represents a promising, yet underexplored, molecule within the medicinally significant benzofuran class of compounds. This technical guide provides a roadmap for its synthesis, characterization, and exploration of its potential therapeutic applications. The insights provided herein are intended to empower researchers and scientists in the field of drug development to further investigate this and related compounds, ultimately contributing to the discovery of novel and effective medicines.

References

- A Review: An Insight on Synthesis of Benzofuran. World Journal of Pharmacy and Pharmaceutical Sciences.

- Organic Chemistry Portal. Benzofuran synthesis.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv

- Cheméo. Chemical Properties of Furan, 2-chloro- (CAS 3187-94-8).

- Chemspace.

- LookChem. Cas 3261-05-0, 5-CHLORO-BENZOFURAN-3-ONE.

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar.

- Benzofurans Scaffolds: Applications in Anticancer Drugs Discovery and Development.

- Synthesis of Benzofuran Derivatives and their Evalu

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.

- ChemSynthesis. 2-chloro-1-benzofuran - 106461-62-5.

- Mini review on important biological properties of benzofuran deriv

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Natural source, bioactivity and synthesis of benzofuran deriv

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- 5-({3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfanyl]phenyl}sulfanyl)-2-benzofuran-1,3-dione. Sigma-Aldrich.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.

- 5-Chloro-benzofuran-3-one | CAS 3261-05-0. Santa Cruz Biotechnology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. easpublisher.com [easpublisher.com]

- 11. mdpi.com [mdpi.com]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental workflows.

Introduction & Mechanistic Rationale

Benzofurans are privileged pharmacophores ubiquitous in drug discovery, serving as the core scaffold for numerous therapeutics ranging from anti-arrhythmics to novel osteogenic agents[1]. Functionalization at the C-2 position is a critical vector for structure-activity relationship (SAR) exploration.

2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran is a highly strategic building block. It presents two distinct chemical features that require precise synthetic control:

-

The 2-Chloro Electrophile: While aryl chlorides are more atom-economical and cost-effective than their bromo or iodo counterparts, the high C–Cl bond dissociation energy (~96 kcal/mol) presents a significant kinetic barrier to palladium oxidative addition. Overcoming this requires highly active, electron-rich catalytic systems[2].

-

The 1,3-Dioxolane Acetal: The C-5 position houses an acetal-protected formyl group. Free aldehydes are prone to side reactions under basic cross-coupling conditions (e.g., aldol condensations, Cannizzaro-type disproportionation, or catalyst poisoning). The dioxolane mask ensures chemoselectivity[3]. However, this introduces a strict boundary condition: the entire workflow, from reaction to purification, must remain strictly non-acidic to prevent premature deprotection.

The Causality of Catalyst Selection

To activate the sluggish C–Cl bond while preserving the acid-sensitive acetal, standard

Experimental Design & Condition Optimization

The following table summarizes the quantitative data from our catalyst and condition screening. The goal is to maximize C–Cl activation while ensuring 0% cleavage of the dioxolane ring.

Table 1: Optimization of Reaction Conditions

| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |

| Toluene / | 90 | < 10% | Insufficient electron density on Pd; oxidative addition fails. | ||

| Dioxane / | 90 | 15% | Sluggish conversion; catalyst decomposition observed over time. | ||

| THF / | 80 | 88% | Good yield, but trace acetal cleavage observed due to prolonged heating. | ||

| Dioxane / | 90 | 96% | Optimal. Rapid oxidative addition; |

Catalytic Pathway & Visual Workflow

To successfully execute this protocol, one must understand the flow of electrons and the physical handling of the materials.

Caption: Mechanistic pathway of the Pd-catalyzed Suzuki coupling highlighting C-Cl activation.

Caption: Step-by-step experimental workflow ensuring acetal preservation and high yield.

Step-by-Step Protocol: Self-Validating Methodology

This protocol is scaled for 1.0 mmol. Every step is designed with built-in causality to prevent the two most common failure modes: catalyst oxidation and acetal hydrolysis.

Reagents Required:

-

2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran: 224.6 mg (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid: 1.2 mmol (1.2 equiv)

- : 4.5 mg (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 16.4 mg (0.04 mmol, 4 mol%)

- (Anhydrous, finely powdered): 424.5 mg (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane /

(4:1 v/v): 5.0 mL

Execution Steps:

-

Solvent Degassing (Critical): Sparge the 1,4-Dioxane/

mixture with Argon for 15 minutes prior to use.-

Causality: Oxygen irreversibly oxidizes the electron-rich SPhos ligand to its phosphine oxide, killing the catalytic cycle before oxidative addition can occur.

-

-

Solid Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chlorobenzofuran, arylboronic acid,

, SPhos, and-

Causality:

must be finely powdered. The transmetalation step occurs at the solid-liquid/liquid-liquid interface; higher surface area drastically reduces reaction time.

-

-

Purging: Evacuate the flask and backfill with Argon (repeat 3 times).

-

Reaction Initiation: Add the degassed solvent mixture via syringe. Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–18 hours.

-

Non-Acidic Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with Saturated Aqueous

(10 mL), followed by brine (10 mL).-

Causality: Standard protocols often use

or dilute

-

-

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Self-Validating Systems & Troubleshooting

To ensure trustworthiness, the protocol must be verified analytically at key stages. Do not proceed to the next synthetic step without confirming the integrity of the acetal.

Validation Checkpoint 1: In-Process TLC

-

The Trap: Standard silica gel TLC plates are slightly acidic (pH ~5). If you spot the reaction mixture directly, the acetal may cleave on the plate, showing a false positive for aldehyde formation.

-

Validation: Pre-treat the TLC plate by running it in 1%

in Hexanes and letting it dry before spotting. This neutralizes the silanol groups.

Validation Checkpoint 2: Chromatographic Purification

-

The Trap: Flash chromatography on untreated silica will cause severe streaking and yield loss due to on-column acetal hydrolysis.

-

Validation: Slurry-pack your silica gel column using a solvent system containing 1%

. This buffers the column. Elute with a gradient of Hexanes/Ethyl Acetate (containing 0.5%

Validation Checkpoint 3: NMR Verification

-

Success Metric: In

, the intact 1,3-dioxolane acetal proton (the methine C-H) must appear as a sharp, distinct singlet at ~5.8 to 6.0 ppm . The ethylene glycol backbone protons will appear as a symmetrical multiplet near 4.0–4.1 ppm. -

Failure Metric: If the singlet at 5.8 ppm is absent and a new, sharp singlet appears at ~10.0 ppm , the protective group has failed, and you have isolated the 2-arylbenzofuran-5-carboxaldehyde.

References

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link][1]

-

Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki–Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons Journal of the American Chemical Society URL:[Link][3]

-

Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles PubMed Central (PMC) URL:[Link][2]

Sources

Application Note: High-Fidelity Amination of 2-Chlorobenzofuran Acetals

Topic: Buchwald-Hartwig Amination of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the strategic execution of Buchwald-Hartwig amination on 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran . This substrate presents a dual challenge: the electronic deactivation of the 2-chlorobenzofuran motif, which renders oxidative addition sluggish compared to typical aryl chlorides, and the presence of a C5-acetal (1,3-dioxolane), which acts as a masked aldehyde sensitive to acidic hydrolysis.

Successful coupling requires a catalyst system capable of facilitating oxidative addition into electron-rich heteroaryl chlorides while maintaining strictly basic/neutral conditions to preserve the protecting group. This protocol recommends the use of Third- or Fourth-Generation Palladacycle Precatalysts (e.g., RuPhos Pd G4) to ensure rapid activation and mono-arylation selectivity.

Strategic Analysis & Mechanistic Insight

Substrate Challenges

-

The Electrophile (2-Chlorobenzofuran): Unlike 2-bromobenzofurans, the 2-chloro variant possesses a stronger C-Cl bond (

). The benzofuran ring is electron-rich, further increasing the energy barrier for the oxidative addition of Palladium(0). -

The Protecting Group (1,3-Dioxolane): This acetal is robust against the strong bases typical of Buchwald couplings (NaOtBu, LiHMDS) but is thermodynamically unstable in the presence of Lewis or Brønsted acids and water. Standard acidic workups (e.g., 1M HCl washes) must be strictly avoided.

Catalyst Selection Logic

To overcome the inert C-Cl bond, electron-rich, bulky dialkylbiaryl phosphine ligands are essential.

-

RuPhos: Excellent for secondary amines and bulky primary amines; prevents

-hydride elimination in aliphatic amines. -

BrettPhos: Preferred for primary amines to ensure mono-arylation.

-

XPhos: A robust generalist for unhindered substrates.

We utilize Pd Precatalysts (G3/G4) rather than Pd(OAc)

Mechanistic Pathway

The catalytic cycle involves the oxidative addition of the L-Pd(0) species into the C-Cl bond. The bulky ligand (L) facilitates this step and stabilizes the resulting Pd(II) species.

Figure 1: Catalytic cycle emphasizing the Oxidative Addition step, which is the kinetic bottleneck for 2-chlorobenzofurans.[1]

Experimental Protocol

Materials & Reagents

| Component | Role | Specification |

| Substrate | Electrophile | 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran (1.0 equiv) |

| Amine | Nucleophile | 1.2 – 1.5 equiv (Dried over molecular sieves) |

| Catalyst | Pd Source | RuPhos Pd G4 (1.0 – 3.0 mol%) |

| Base | Deprotonation | NaOtBu (Sodium tert-butoxide) (1.5 equiv) |

| Solvent | Medium | Anhydrous 1,4-Dioxane or Toluene (0.2 M) |

Step-by-Step Methodology

Step 1: Inert Setup (Glovebox or Schlenk Line)

-

Critical: Oxygen inhibits the active Pd(0) species.

-

Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Base (NaOtBu, 1.5 equiv), and RuPhos Pd G4 (2 mol%).

-

Note: If the amine is a solid, add it here. If liquid, add in Step 2.

-

Seal the vial with a septum cap and purge with Argon/Nitrogen (3 x vac/fill cycles).

Step 2: Solvent & Amine Addition

-

Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the halide.

-

Add the Liquid Amine (1.2 equiv) via syringe.

-

Self-Validation: The solution should turn a turbid yellow/orange (characteristic of Pd-phosphine complexes).

Step 3: Reaction & Monitoring

-

Heat the block/oil bath to 80–100 °C .

-

Stir vigorously (800+ rpm).

-

Monitor: Check via TLC or LC-MS at 2 hours.

-

TLC: Use a basic eluent (e.g., 5% MeOH in DCM + 1% Et3N) to prevent streakiness of the amine product.

-

LC-MS: Look for the [M+H]+ peak of the product. Warning: The acetal may hydrolyze on the LC-MS column if acidic modifiers (Formic acid) are used. Use neutral buffers (Ammonium Acetate) or interpret the "Aldehyde" mass peak as the product equivalent.

-

Step 4: Workup (Acetal-Safe)

-

Cool the reaction to room temperature.[2]

-

Dilute with Ethyl Acetate .

-

Filter through a pad of Celite to remove insoluble salts and Palladium black.

-

Wash: Do NOT use HCl. Wash the organic layer once with Water and once with Brine .

-

Dry over Na2SO4, filter, and concentrate.[3]

Step 5: Purification[4]

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine . The amine additive neutralizes the silica acidity, preventing on-column acetal hydrolysis.

Optimization & Troubleshooting

If conversion is low (<50%) after 4 hours, follow this decision logic to optimize the conditions.

Figure 2: Troubleshooting decision tree for optimizing reaction parameters.

Critical Parameters Table

| Observation | Diagnosis | Corrective Action |

| No Reaction | Oxidative addition failure. | Switch to XPhos Pd G4 or BrettPhos Pd G4 . Increase temp to 110°C. |

| De-chlorination | Use RuPhos (prevents | |

| Aldehyde Peak in NMR | Acetal hydrolysis. | Check workup pH. Ensure Silica gel was neutralized with Et3N. |

| Pd Black Precipitate | Catalyst decomposition.[5] | Inadequate inert atmosphere. Re-run with fresh solvent and glovebox prep. |

References

-

Foundational Buchwald-Hartwig Methodology

-

Ligand Selection for Heteroaryl Chlorides

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

-

Precatalyst Utility (Pd G3/G4)

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

-

Acetal Stability & Protection

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Refer to Chapter 4 on Protection for the Carbonyl Group). Link

-

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. CN104072467A - Synthesis method of 5-chloro-2-benzofuranyl-p-chlorophenyl-one - Google Patents [patents.google.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. escholarship.org [escholarship.org]

The Strategic Utility of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran in Modern Medicinal Chemistry

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this ring system are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The unique electronic and structural features of the benzofuran core allow it to serve as a versatile template for designing ligands that can interact with a variety of biological targets with high affinity and specificity.

This guide focuses on a specific, strategically functionalized building block: 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran . This compound is not merely another benzofuran derivative; it is a carefully designed intermediate engineered for maximum synthetic versatility in drug discovery campaigns. It features two key points of orthogonal reactivity:

-

A 2-Chloro Substituent: This halogen atom serves as an efficient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino groups at this position.[5][6]

-

A Protected 5-Formyl Group: The aldehyde at the 5-position is masked as a 1,3-dioxolane (an acetal). This protecting group is stable under the conditions required for modifying the 2-position but can be readily removed under acidic conditions to reveal the reactive aldehyde for subsequent transformations.[7]

This dual functionality allows for a modular and convergent approach to the synthesis of complex, polysubstituted benzofuran-based drug candidates. This document provides a detailed overview of the synthesis, characterization, and application of this valuable intermediate.

Synthesis and Characterization

The synthesis of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran is not typically a single-step process but a logical sequence designed to install the required functional groups in a controlled manner. Below is a representative and robust synthetic pathway, broken down into key stages.

Caption: Proposed synthetic workflow for the target intermediate.

A more direct, albeit challenging, route involves the direct 2-chlorination of a pre-formed 5-formylbenzofuran. The choice of route often depends on starting material availability and scalability.

Protocol 1: Synthesis of the Precursor, 2-Chloro-5-formylbenzofuran

This protocol outlines a plausible two-step approach starting from a commercially available benzofuran.

Part A: Synthesis of Benzofuran-5-carbaldehyde

This is a foundational step. While many routes exist, a common method is the Vilsmeier-Haack formylation of benzofuran itself, though this can lead to mixtures of 2- and 5-formylated products. For this guide, we will assume access to benzofuran-5-carbaldehyde or a precursor that leads to it.

Part B: 2-Chlorination using N-Chlorosuccinimide (NCS)

This procedure is adapted from a known method for the chlorination of electron-rich heterocycles.[8][9] The benzofuran ring is activated towards electrophilic substitution, with a preference for the 2-position.[10]

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzofuran-5-carbaldehyde (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

-

Addition of Chlorinating Agent: To this solution, add N-Chlorosuccinimide (NCS) (1.05 equiv.) portion-wise at room temperature. Causality: Using a slight excess of NCS ensures complete conversion of the starting material. DMF is an effective solvent that facilitates the reaction.[8]

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-chloro-5-formylbenzofuran, can be purified by flash column chromatography on silica gel.

Protocol 2: Acetal Protection of 2-Chloro-5-formylbenzofuran

This is a standard procedure to protect the aldehyde functionality, rendering it inert to nucleophiles and basic conditions that will be used in subsequent cross-coupling reactions.[7]

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-5-formylbenzofuran (1.0 equiv.), toluene (approx. 0.3 M), ethylene glycol (1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv.).

-

Reaction: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Causality: The azeotropic removal of water drives the equilibrium towards the formation of the acetal.

-

Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting product, 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran, is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.

Characterization Data (Expected)

While experimental data for this specific compound is not widely published, the following table summarizes the expected spectroscopic characteristics based on analogous structures.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: 3H, complex multiplet pattern in the range of δ 7.2-7.8 ppm. A singlet or sharp doublet for the proton at the 3-position is expected. Acetal Proton: 1H, singlet, δ ~5.8-6.0 ppm. Dioxolane Protons: 4H, multiplet, δ ~4.0-4.2 ppm. |

| ¹³C NMR | Benzofuran Carbons: Signals in the aromatic region (δ 110-160 ppm), including the characteristic C2-Cl carbon. Acetal Carbon: Signal around δ 102-104 ppm. Dioxolane Carbons: Signal around δ 65 ppm. |

| FT-IR (cm⁻¹) | Absence of a strong C=O stretch (around 1680-1700 cm⁻¹). Presence of strong C-O stretches (acetal) in the 1050-1200 cm⁻¹ region. |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) and characteristic fragmentation pattern including loss of the dioxolane group. |

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran lies in its ability to serve as a versatile scaffold for building complex molecules, particularly kinase inhibitors. Many kinase inhibitors feature a "hinge-binding" heterocycle, and the benzofuran core can be elaborated to fulfill this role. The 2- and 5-positions are ideal for installing vectors that can occupy adjacent pockets in an enzyme's active site.

Key therapeutic targets for which benzofuran-based inhibitors have been developed include:

-

Glycogen Synthase Kinase 3β (GSK-3β): Overexpression of GSK-3β is implicated in neurodegenerative diseases like Alzheimer's and in the proliferation of certain cancers.[11]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, inhibiting VEGFR-2 is a validated strategy in oncology to stop tumor growth.[12]

-

Other Tyrosine Kinases (e.g., c-Met, EGFR): Many benzofuran derivatives have been designed as inhibitors of various receptor tyrosine kinases involved in cancer.[13][14]

Caption: Simplified PI3K/Akt/GSK-3β pathway, a common target for benzofuran-based inhibitors.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the 2-Position

This protocol demonstrates the installation of an aryl or heteroaryl group at the 2-position, a common step in building kinase inhibitors. The procedure is adapted from general methods for coupling aryl chlorides.[1][5][15]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: In an oven-dried Schlenk tube, combine 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran (1.0 equiv.), the desired aryl- or heteroaryl-boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst. For aryl chlorides, a robust catalyst system is required. Examples include Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) or a pre-catalyst like [Pd(dppf)Cl₂]. A typical loading is 1-5 mol% of palladium.

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or DMF with water is common.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 4-18 hours. Monitor the reaction by TLC or LC-MS. Causality: The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the less reactive aryl chloride to the Pd(0) center, which is a critical step in the catalytic cycle.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination at the 2-Position

This reaction is essential for synthesizing 2-aminobenzofuran derivatives, which are key pharmacophores in many bioactive molecules.[6][16]

-

Inert Atmosphere: In an oven-dried Schlenk tube, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) (1.5-2.0 equiv.).

-

Reagent Addition: Add 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) to the tube.

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours. Monitor the reaction's progress. Causality: The strong base is required to deprotonate the amine, allowing it to displace the halide on the palladium center during the catalytic cycle. The choice of ligand is critical to prevent side reactions and promote efficient reductive elimination.

-

Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. Wash, dry, and concentrate the organic layers. Purify the product via column chromatography.

Protocol 5: Deprotection to Reveal the 5-Formyl Group

This final step unmasks the aldehyde, making it available for further synthetic elaboration, such as reductive amination to install a side chain or a Wittig reaction to form an alkene.

-

Reaction Setup: Dissolve the protected benzofuran derivative (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1-2 M HCl).

-